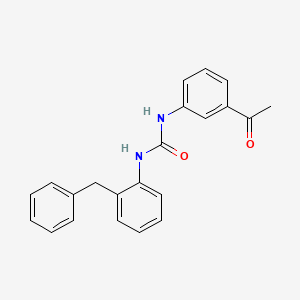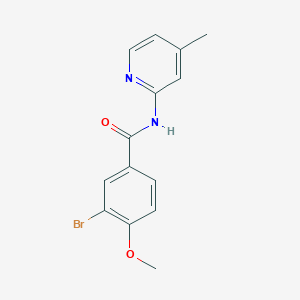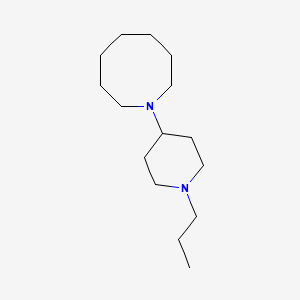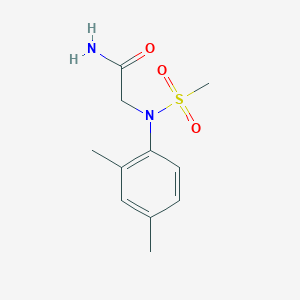![molecular formula C15H19N3OS B5758904 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the thiadiazole family and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes in the brain and other tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has a number of interesting biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may have implications for the treatment of certain neurological disorders. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is that it has been found to have a relatively low toxicity. This means that it can be used in a variety of experimental settings without causing harm to the subjects being studied. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research on 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease. This compound's ability to modulate dopamine release in the brain could be useful in this regard. Another potential future direction is in the development of new anti-inflammatory agents, based on the properties of this compound. Finally, further research is needed to fully understand the mechanism of action of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-phenylethylamine with thiosemicarbazide to form the intermediate 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product.
Applications De Recherche Scientifique
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been found to have an effect on the release of dopamine in the brain. This compound has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)10-13(19)16-15-18-17-14(20-15)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZJGQRVYTAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)

![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)




